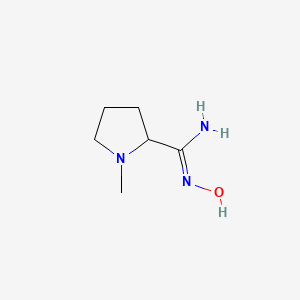

N'-hydroxy-1-methylpyrrolidine-2-carboximidamide

Description

N'-Hydroxy-1-methylpyrrolidine-2-carboximidamide (CAS: 1344848-57-2) is a carboximidamide derivative featuring a pyrrolidine ring (5-membered saturated cyclic amine) substituted with a methyl group at position 1 and a hydroxy-imidamido group at position 2. This compound belongs to the broader class of N'-hydroxy carboximidamides, which are characterized by their imidamide (-C(=NH)NHOH) functional group.

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

N'-hydroxy-1-methylpyrrolidine-2-carboximidamide |

InChI |

InChI=1S/C6H13N3O/c1-9-4-2-3-5(9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |

InChI Key |

ZAIBBNMMDQEUNS-UHFFFAOYSA-N |

Isomeric SMILES |

CN1CCCC1/C(=N/O)/N |

Canonical SMILES |

CN1CCCC1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methylpyrrolidine-2-carboximidamide typically involves the reaction of 1-methylpyrrolidine with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 1-methylpyrrolidine, hydroxylamine, and a carboximidamide precursor.

Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).

Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction is monitored until completion, and the product is isolated through filtration or extraction.

Industrial Production Methods

Industrial production of N’-hydroxy-1-methylpyrrolidine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methylpyrrolidine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N’-hydroxy-1-methylpyrrolidine-2-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methylpyrrolidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations Across Analogous Compounds

The compound is part of a family of N'-hydroxy carboximidamides with varying cyclic backbones and substituents. Key structural analogs include:

| Compound Name | Ring Structure | Substituents | CAS Number | Key Features |

|---|---|---|---|---|

| N'-Hydroxy-1-methylpyrrolidine-2-carboximidamide | Pyrrolidine (5-membered) | Methyl (C1), hydroxyimidamido (C2) | 1344848-57-2 | Moderate ring strain; potential for hydrogen bonding due to N'-hydroxy group |

| N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide | Cyclobutane (4-membered) | Methoxy (C1) | Not specified | High ring strain; methoxy group may enhance solubility |

| N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide | Cycloheptane (7-membered) | Methoxy (C1) | Not specified | Low ring strain; larger ring may increase conformational flexibility |

| N'-Hydroxy-1-phenyltriazole-4-carboximidamide | 1,2,3-Triazole (5-membered aromatic) | Phenyl (C1) | AKOS037648168 | Aromaticity introduces π-π stacking potential; phenyl group enhances lipophilicity |

Sources : Structural data and CAS numbers derived from supplier listings and synthetic reports .

Key Structural and Functional Differences

Ring Size and Strain: The pyrrolidine (5-membered) and cyclobutane (4-membered) analogs exhibit contrasting ring strain. Cycloheptane analogs (7-membered) offer greater conformational flexibility, which may influence binding affinity in biological systems.

Substituent Effects: Methyl vs. Aromatic vs. Aliphatic Backbones: The triazole-based analog (AKOS037648168) introduces aromaticity, enabling π-π interactions critical for targeting aromatic residues in enzymes or receptors.

Hydrogen Bonding Capacity: All analogs retain the N'-hydroxy group, which can act as a hydrogen bond donor. However, the pyrrolidine derivative’s rigid 5-membered ring may restrict the spatial orientation of this group compared to more flexible cycloheptane analogs.

Biological Activity

N'-Hydroxy-1-methylpyrrolidine-2-carboximidamide is a compound with significant potential in biological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of N'-hydroxy-1-methylpyrrolidine-2-carboximidamide is primarily attributed to its interactions with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

Recent studies have evaluated the biological activity of N'-hydroxy-1-methylpyrrolidine-2-carboximidamide using various in vitro assays:

| Assay Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Assessed using substrate turnover rates | Significant inhibition of target enzymes observed |

| Cell Viability | MTT assay for assessing cytotoxicity | Reduced viability in cancer cell lines |

| Apoptosis Detection | Annexin V/PI staining to measure apoptotic cells | Increased apoptosis in treated cells |

Case Studies

- Cancer Research : In a study involving breast cancer cell lines, N'-hydroxy-1-methylpyrrolidine-2-carboximidamide demonstrated potent anti-proliferative effects. The compound induced apoptosis via mitochondrial pathways, leading to increased caspase activity.

- Inflammatory Models : In models of acute inflammation, this compound reduced levels of TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary findings indicate that N'-hydroxy-1-methylpyrrolidine-2-carboximidamide may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.